molecular formula C19H23N5OS B5530382 N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide

N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide

Cat. No. B5530382
M. Wt: 369.5 g/mol
InChI Key: CBGHYZUJQQOWRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the subject compound often involves the condensation of pyrazole-4-carboxamides with alkylhydrazines in formic acid, leading to various tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014). Another approach includes intramolecular cyclocondensation of pyrazolo-4-carboxamides, leading to derivatives like carbonitriles, carboxamides, and carboxylic acids (Kemskii, Bol’but, Pirozhenko, & Vovk, 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically achieved through NMR and MS spectroscopy. For example, the molecular structure of related pyrazole-5-carboxamide derivatives was determined using IR, 1H NMR, 13C NMR, and mass spectra (Idrees, Kola, & Siddiqui, 2019).

Chemical Reactions and Properties

Chemical reactions of similar compounds involve processes like esterification, Claisen type reactions, and hydrolysis (Ikemoto et al., 2005). These reactions are pivotal in modifying the chemical structure and properties of the compounds.

Physical Properties Analysis

Analysis of the physical properties often includes studies of crystal structure and thermal behavior. For instance, X-ray diffraction studies have been conducted to understand the crystal structure of related compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds are diverse, including their potential biological activities. For example, similar pyrazole derivatives exhibit a range of antimicrobial activities (Gouda, Berghot, El-Ghani, & Khalil, 2010).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential applications in medicinal chemistry .

properties

IUPAC Name

N-[(5-propyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-2-6-23-7-3-8-24-16(12-23)10-15(22-24)11-20-19(25)14-4-5-18-17(9-14)21-13-26-18/h4-5,9-10,13H,2-3,6-8,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGHYZUJQQOWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN2C(=CC(=N2)CNC(=O)C3=CC4=C(C=C3)SC=N4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazole-5-carboxamide

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